molecular formula C9H18N2O2 B1380176 N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide CAS No. 1487917-23-6

N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide

Cat. No.: B1380176
CAS No.: 1487917-23-6
M. Wt: 186.25 g/mol
InChI Key: KISSVHYNIXQYIE-UHFFFAOYSA-N
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Description

“N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide” is a chemical compound with the molecular formula C9H18N2O2 . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases the three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available literature, pyrrolidine derivatives in general are known to undergo a variety of chemical reactions. These include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 186.26 . Other physical and chemical properties such as boiling point, melting point, and solubility are not explicitly mentioned in the available literature.

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine, a five-membered nitrogen-containing heterocycle, is widely utilized in medicinal chemistry to develop compounds for treating human diseases. Its saturated scaffold allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of molecules and increasing three-dimensional coverage, a phenomenon known as "pseudorotation". This review discusses bioactive molecules with the pyrrolidine ring, highlighting the influence of steric factors on biological activity and the structure–activity relationship of these compounds. The versatility of the pyrrolidine ring in drug design underscores its importance in developing new compounds with varied biological profiles (Li Petri et al., 2021).

Pharmaceutical Applications of N-Methyl-2-pyrrolidone

N-Methyl-2-pyrrolidone (NMP) is highlighted for its strong solubilizing capabilities in various industry fields, including pharmaceutical sciences. The review emphasizes NMP's physicochemical characteristics, applications, pharmacokinetics, toxicity, and compares its efficacy, toxicity, and side effects with other common solvents used in pharmaceutical industries. This illustrates NMP's role as a pharmaceutical solvent and its acceptability based on comparative analysis with other solvents, reflecting on the broader applications of pyrrolidine derivatives in pharmaceutical formulations (Jouyban et al., 2010).

Novel Synthesis and Pharmaceutical Impurities

The novel synthesis methods and pharmaceutical impurities of proton pump inhibitors, focusing on omeprazole, reflect the chemical innovations surrounding pyrrolidine derivatives. This review provides insight into novel synthesis processes and the characterization of pharmaceutical impurities, showcasing the importance of understanding and managing impurities in drug development and the relevance of pyrrolidine derivatives in synthesizing and studying pharmaceutical compounds (Saini et al., 2019).

Future Directions

The pyrrolidine ring, a key feature of “N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide”, is a versatile scaffold for the design of new compounds with different biological profiles . Future research may focus on exploring the potential of this scaffold in drug discovery, particularly in the treatment of human diseases .

Properties

IUPAC Name

N-methoxy-N-methyl-3-pyrrolidin-1-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-10(13-2)9(12)5-8-11-6-3-4-7-11/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISSVHYNIXQYIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCN1CCCC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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